molecular formula C12H12FO4- B14084798 2-Benzyl-3-ethoxy-2-fluoro-3-oxopropanoate CAS No. 100701-57-3

2-Benzyl-3-ethoxy-2-fluoro-3-oxopropanoate

Cat. No.: B14084798
CAS No.: 100701-57-3
M. Wt: 239.22 g/mol
InChI Key: HEACKWIXVYCZIX-UHFFFAOYSA-M
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Description

2-Benzyl-3-ethoxy-2-fluoro-3-oxopropanoate is a chemical compound with the molecular formula C12H13FO4 It is characterized by the presence of benzyl, ethoxy, and fluoro groups attached to a propanoate backbone

Preparation Methods

The synthesis of 2-Benzyl-3-ethoxy-2-fluoro-3-oxopropanoate typically involves the reaction of benzyl bromide with ethyl 2-fluoro-3-oxopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the bromide by the ethoxy group. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the starting materials.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

2-Benzyl-3-ethoxy-2-fluoro-3-oxopropanoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol, using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, to introduce various functional groups onto the aromatic ring.

    Hydrolysis: The ester group in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), and reducing agents such as LiAlH4 or NaBH4. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Benzyl-3-ethoxy-2-fluoro-3-oxopropanoate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound can be used in studies of enzyme inhibition and protein-ligand interactions, due to its ability to interact with biological macromolecules.

    Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 2-Benzyl-3-ethoxy-2-fluoro-3-oxopropanoate exerts its effects depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

2-Benzyl-3-ethoxy-2-fluoro-3-oxopropanoate can be compared with other similar compounds, such as:

    2-Benzyl-3-ethoxy-3-oxopropanoate: Lacks the fluoro group, which may result in different reactivity and biological activity.

    2-Benzyl-3-methoxy-2-fluoro-3-oxopropanoate: Contains a methoxy group instead of an ethoxy group, which can affect its chemical properties and applications.

    2-Benzyl-3-ethoxy-2-chloro-3-oxopropanoate:

Properties

CAS No.

100701-57-3

Molecular Formula

C12H12FO4-

Molecular Weight

239.22 g/mol

IUPAC Name

2-benzyl-3-ethoxy-2-fluoro-3-oxopropanoate

InChI

InChI=1S/C12H13FO4/c1-2-17-11(16)12(13,10(14)15)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,14,15)/p-1

InChI Key

HEACKWIXVYCZIX-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)(C(=O)[O-])F

Origin of Product

United States

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